molecular formula C8H7BrClNO B13608347 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one

Cat. No.: B13608347
M. Wt: 248.50 g/mol
InChI Key: QEXRRNJJOFGNFT-UHFFFAOYSA-N
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Description

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrClNO. This compound is characterized by the presence of an amino group, a bromo group, and a chloro group attached to a phenyl ring, along with an ethanone moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-chlorobenzaldehyde with ammonium acetate and acetic anhydride. The reaction is typically carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-bromo-3-chlorophenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H7BrClNO

Molecular Weight

248.50 g/mol

IUPAC Name

2-amino-1-(4-bromo-3-chlorophenyl)ethanone

InChI

InChI=1S/C8H7BrClNO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3H,4,11H2

InChI Key

QEXRRNJJOFGNFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)Cl)Br

Origin of Product

United States

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